molecular formula C7H18Cl2N2 B1436439 methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride CAS No. 2059913-71-0

methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride

Cat. No. B1436439
M. Wt: 201.13 g/mol
InChI Key: UEUIIRPSKQKNHA-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride” is a chemical compound with the CAS Number: 2059913-71-0 . It has a molecular weight of 201.14 . The IUPAC name for this compound is (S)-N-methyl-1-(piperidin-2-yl)methanamine dihydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0…/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 201.14 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmacological Characterization in Opioid Receptors

Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride has been characterized pharmacologically as a κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. It demonstrates potential for treating depression and addiction disorders, showing antidepressant-like efficacy in mouse models and the ability to attenuate stress-induced behavioral effects. This compound also effectively blocked KOR and μ-opioid receptor (MOR) agonist-induced analgesia in rats, indicating its selectivity and potential therapeutic relevance (Grimwood et al., 2011).

Applications in Cancer Treatment

In the context of cancer treatment, certain derivatives of this compound, particularly those involving Aurora kinase inhibitors, have shown promise. These compounds inhibit Aurora A, a kinase implicated in the development of various cancers. This suggests a potential application of methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride derivatives in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Chemical Reactions

Various studies have explored the synthesis and reactions of compounds structurally related to methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride. This includes work on the asymmetric synthesis of 2-(1-aminoalkyl) piperidines and studies on the kinetics of nucleophilic substitution reactions involving piperidine derivatives. Such research contributes to a broader understanding of the chemical properties and potential applications of these compounds in different fields, including pharmaceutical chemistry (Froelich et al., 1996), (Fathalla & Hamed, 2006).

Conformational Analysis and Crystal Structure

Studies have also been conducted on the conformational analysis and crystal structure of compounds similar to methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride. This research offers insights into the physical and chemical characteristics of these compounds, which can be crucial for their application in medicinal chemistry and drug design (Ribet et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-1-[(2S)-piperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIIRPSKQKNHA-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 2
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 3
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 4
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 5
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 6
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.